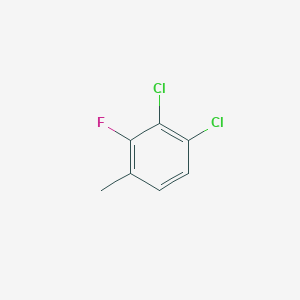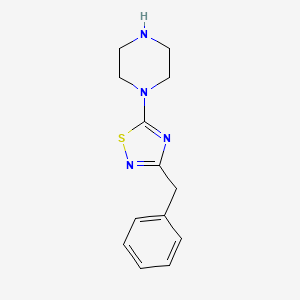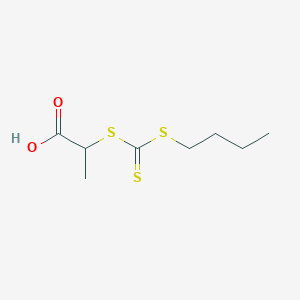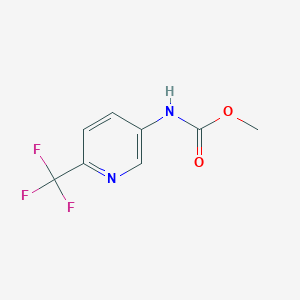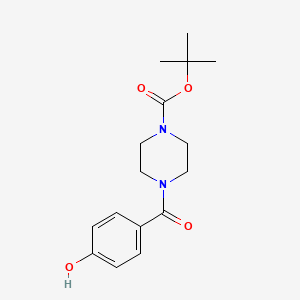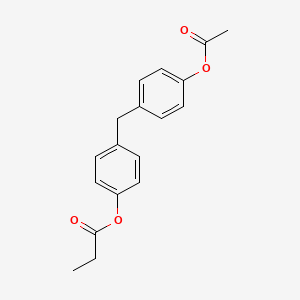
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol
Übersicht
Beschreibung
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol (DFMTPT) is a sulfur-containing heterocyclic compound that has been studied for its potential applications in scientific research. It has been isolated from a variety of natural sources and has been synthesized in the laboratory. This compound has been shown to have a variety of biochemical and physiological effects, which makes it an attractive candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol has been studied for its potential applications in scientific research. It has been shown to have antioxidant activity and to inhibit the formation of reactive oxygen species. It has also been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been studied for its potential to interact with proteins, nucleic acids, and other biomolecules.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol is not yet fully understood. However, it is believed that it is able to interact with biomolecules such as proteins, nucleic acids, and other molecules in order to modulate their activity. Additionally, it has been shown to have antioxidant activity and to inhibit the formation of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the formation of reactive oxygen species. Additionally, it has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been studied for its potential to interact with proteins, nucleic acids, and other biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol in laboratory experiments include its relatively low cost and easy availability. Additionally, it can be synthesized in the laboratory using a variety of methods. The limitations of using this compound in laboratory experiments include its potential toxicity and the fact that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol. These include further investigation into its mechanism of action, its potential to interact with proteins and nucleic acids, and its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, further research could be done to explore its potential toxicity and to identify any potential therapeutic applications. Finally, further research could be done to explore its potential applications in the field of drug delivery.
Eigenschaften
IUPAC Name |
[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5N2OS/c1-14-5(15-6(8)9)3(2-16)4(13-14)7(10,11)12/h6,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPLIEAQIAPXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CS)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


